![molecular formula C11H10F2O3 B13338438 (1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: The presence of a difluorinated benzodioxole moiety enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development and other scientific research applications .
Vorbereitungsmethoden
One common method includes the hydrolysis of a precursor compound using sodium hydroxide in ethanol, followed by extraction and purification steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: has several scientific research applications:
Medicinal Chemistry: It is explored as a lead compound for developing drugs targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Agrochemical Research: The compound is investigated for its use as a pesticide or herbicide, particularly for controlling pests and weeds resistant to existing treatments.
Biological Studies: Its unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of (1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may modulate neurotransmitter receptors, enhancing or inhibiting their activity. The presence of the difluorinated benzodioxole moiety contributes to its binding affinity and selectivity, making it effective in targeting specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: can be compared with similar compounds such as:
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile): This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
(2,2-Difluoro-1,3-benzodioxol-5-yl)methanol: Another related compound with variations in the cyclopropane ring, affecting its reactivity and stability. The uniqueness of This compound lies in its specific combination of structural features, which enhance its lipophilicity, metabolic stability, and binding affinity to biological targets.
Eigenschaften
Molekularformel |
C11H10F2O3 |
|---|---|
Molekulargewicht |
228.19 g/mol |
IUPAC-Name |
[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5,14H,3-4,6H2 |
InChI-Schlüssel |
WREVPPBRTKGHMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=CC3=C(C=C2)OC(O3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
![Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13338366.png)
![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13338379.png)
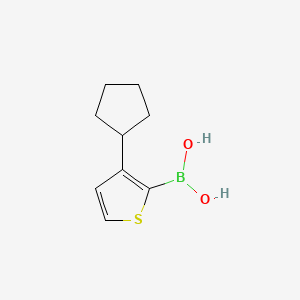
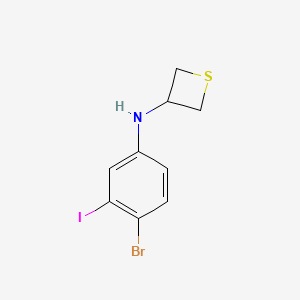
![(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)
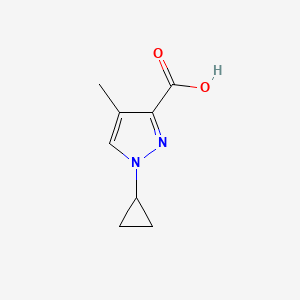
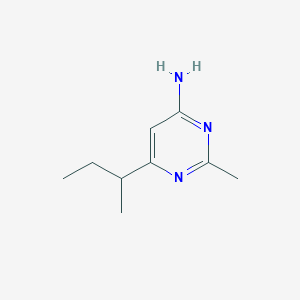
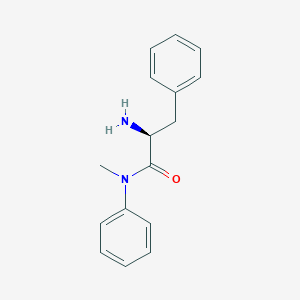
![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)
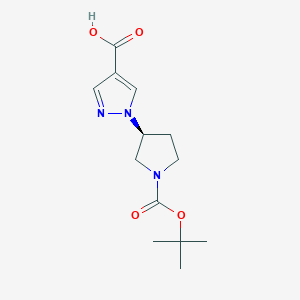
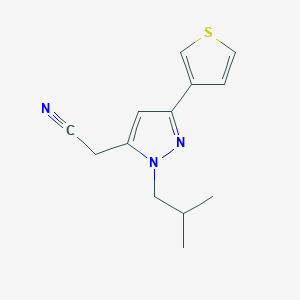

![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)
